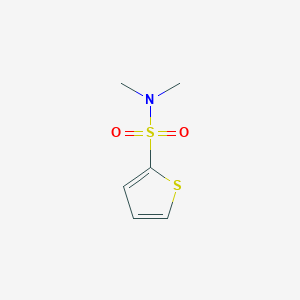

N,N-dimethylthiophene-2-sulfonamide

Description

Properties

CAS No. |

41895-10-7 |

|---|---|

Molecular Formula |

C6H9NO2S2 |

Molecular Weight |

191.3g/mol |

IUPAC Name |

N,N-dimethylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H9NO2S2/c1-7(2)11(8,9)6-4-3-5-10-6/h3-5H,1-2H3 |

InChI Key |

NUJYNKAXDKAZGE-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)C1=CC=CS1 |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

N,N-Dimethylthiophene-2-Sulfonamide Derivatives: A Technical Guide to Their Therapeutic Potential and Drug Development Landscape

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] When incorporated onto a thiophene ring, a versatile bioisostere of the benzene ring, the resulting thiophene-sulfonamide scaffold exhibits a remarkable spectrum of biological activities.[3] This guide focuses specifically on N,N-dimethylthiophene-2-sulfonamide derivatives, a subclass with distinct physicochemical properties. We will provide an in-depth exploration of their synthesis, key therapeutic applications, and the underlying mechanisms of action. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to guide future research and development in this promising area.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of the sulfonamide group and the thiophene ring has yielded compounds with significant therapeutic relevance. This success stems from the unique and complementary chemical properties of each moiety.

The Privileged Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NR₂) is a key pharmacophore, largely due to its ability to act as a zinc-binding group.[4] This allows it to potently inhibit metalloenzymes, a mechanism central to the action of many diuretics, antiepileptics, and antiglaucoma drugs.[1][5] Beyond enzyme inhibition, its structural flexibility and ability to form hydrogen bonds have enabled its integration into inhibitors of kinases, proteases, and other critical biological targets.[6]

Thiophene as a Versatile Bioisostere

Thiophene is a five-membered aromatic heterocycle that is often used as a bioisosteric replacement for a benzene ring.[3] Its physicochemical properties, such as size, shape, and electronics, are strikingly similar to benzene, yet it offers distinct advantages. The sulfur heteroatom can engage in unique interactions with biological targets and can alter the metabolic profile of a molecule, often improving its pharmacokinetic properties.[7] Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8]

The N,N-Dimethyl Substitution: Rationale and Physicochemical Implications

The substitution on the sulfonamide nitrogen atom is a critical determinant of a compound's biological activity and properties. While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can act as hydrogen bond donors, the tertiary N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) moiety cannot. This modification has several important consequences:

-

Increased Lipophilicity: The addition of two methyl groups increases the molecule's hydrophobicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Loss of H-Bonding: The absence of an N-H proton removes a key hydrogen bond donor site. This can be exploited to fine-tune binding affinity and selectivity for specific biological targets where such an interaction is not required or is detrimental.

-

Metabolic Stability: The tertiary sulfonamide can be more resistant to certain metabolic pathways compared to primary or secondary sulfonamides, potentially leading to a longer half-life.

Synthetic Strategies and Methodologies

The synthesis of N,N-dimethylthiophene-2-sulfonamide derivatives is generally straightforward, following a reliable two-step process. The key is the preparation of the thiophene-2-sulfonyl chloride intermediate.

General Synthetic Protocol

A common and effective method involves the chlorosulfonation of a suitable thiophene precursor, followed by amination with dimethylamine.[9]

Experimental Protocol: Synthesis of 5-substituted-N,N-dimethylthiophene-2-sulfonamide

-

Principle: This protocol first introduces a chlorosulfonyl group onto the thiophene ring using a strong chlorinating agent. This highly reactive intermediate is then immediately reacted with dimethylamine, which acts as a nucleophile to displace the chloride and form the stable tertiary sulfonamide.

-

Step 1: Chlorosulfonation of Thiophene Precursor

-

To a cooled (0 °C) solution of chlorosulfonic acid (3 eq.), add the starting thiophene derivative (1 eq.) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-2-sulfonyl chloride.

-

Causality: Chlorosulfonic acid is a powerful reagent for electrophilic aromatic substitution, directly adding the -SO₂Cl group to the electron-rich thiophene ring. The reaction is performed at low temperature to control its high reactivity and prevent side reactions.

-

-

Step 2: Amination with Dimethylamine

-

Dissolve the crude thiophene-2-sulfonyl chloride from Step 1 in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of dimethylamine (2-3 eq., typically as a 2M solution in THF or as a gas) dropwise. An excess of a non-nucleophilic base like triethylamine (1.5 eq.) can also be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain the final N,N-dimethylthiophene-2-sulfonamide derivative.

-

Causality: The nucleophilic nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The use of a base is critical to neutralize the HCl generated, driving the reaction to completion.

-

Synthesis and Purification Workflow

Caption: General workflow for the synthesis of N,N-dimethylthiophene-2-sulfonamide derivatives.

Key Therapeutic Target: Carbonic Anhydrase Inhibition

One of the most extensively studied applications for thiophene-sulfonamides is the inhibition of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5]

Mechanism of Action: Targeting the Catalytic Zinc Ion

Primary and secondary sulfonamides are potent CA inhibitors because the deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native reaction.[4] While tertiary N,N-dimethylsulfonamides lack the acidic proton for this classic binding mode, their inhibitory potential cannot be completely dismissed, as they may interact with the enzyme through other allosteric mechanisms or after in-vivo metabolic N-demethylation. However, the primary focus in the literature remains on primary sulfonamide derivatives for potent CA inhibition.[10][11]

Applications in Glaucoma and Beyond

Inhibition of CA isozyme II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure (IOP). This is a validated mechanism for the treatment of glaucoma.[12] Several thiophene-2-sulfonamide derivatives have been investigated as topical antiglaucoma agents.[12][13]

In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: This is a stopped-flow spectrophotometric assay that measures the inhibition of CA-catalyzed CO₂ hydration. The assay follows the change in pH using an indicator dye as the reaction proceeds.

-

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX).

-

Buffer (e.g., Tris-HCl, pH 7.5).

-

pH indicator (e.g., 4-nitrophenol).

-

CO₂-saturated water.

-

Test compound (N,N-dimethylthiophene-2-sulfonamide derivative) dissolved in DMSO.

-

Reference inhibitor (e.g., Acetazolamide).

-

-

Procedure:

-

Equilibrate two syringes in a stopped-flow instrument to the desired temperature (e.g., 25 °C).

-

Syringe A: Fill with a solution containing the CA enzyme, buffer, and pH indicator.

-

Syringe B: Fill with CO₂-saturated water.

-

To determine inhibitory activity, pre-incubate the enzyme solution in Syringe A with various concentrations of the test compound for a set time (e.g., 15 minutes).

-

Rapidly mix the contents of Syringe A and Syringe B.

-

Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for 4-nitrophenol).

-

Calculate the initial rate of reaction from the slope of the absorbance curve.

-

-

Data Analysis:

-

Plot the enzyme activity (initial rate) against the inhibitor concentration.

-

Fit the data to a suitable dose-response equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Self-Validation: The protocol is validated by running a control with a known inhibitor like Acetazolamide to ensure the assay is performing correctly and results are comparable to literature values.

-

Emerging Potential in Oncology

The role of thiophene-sulfonamides in oncology is an area of active investigation, targeting multiple pathways involved in tumor growth and survival.

Targeting Tumor-Associated CA Isoforms (CA IX and XII)

Hypoxic tumors often overexpress specific CA isoforms, particularly CA IX and CA XII, on their cell surface. These enzymes help maintain the intracellular pH in the acidic tumor microenvironment, promoting tumor cell survival and proliferation.[5] Selective inhibition of these tumor-associated CAs is a promising anticancer strategy. While primary sulfonamides are the lead candidates, the thiophene scaffold is a key component in achieving isoform selectivity.[11]

Inhibition of Other Kinases and Signaling Pathways

Thiophene-sulfonamide derivatives have been identified as inhibitors of other critical cancer targets. For example, a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was found to be a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases and cancer.[14] Other sulfonamide-based scaffolds have shown potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6]

Proposed Anticancer Signaling Pathway

Caption: Dual-action anticancer mechanism of thiophene-sulfonamide derivatives.

Cell-Based Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the N,N-dimethylthiophene-2-sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

-

Broad-Spectrum Biological Activity

Beyond CA inhibition and oncology, the thiophene-sulfonamide scaffold has shown promise in several other therapeutic areas.

-

Anti-diabetic Potential: A recent study identified novel thiophene sulfonamide derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] Several compounds in the series demonstrated higher potency than the standard drug acarbose, highlighting their potential for managing type 2 diabetes.[15]

-

Antimicrobial and Antifungal Properties: Thiophene derivatives are well-known for their antimicrobial activity.[3][9] Sulfonamides themselves were among the first antibiotics discovered.[1] The combination of these two pharmacophores has led to compounds with activity against various bacterial and fungal strains.[4][11]

-

Neurological and Anti-inflammatory Applications: Some thiophene derivatives exhibit CNS depressant, anticonvulsant, and anti-inflammatory activities.[3] The anti-inflammatory effects are often attributed to the inhibition of prostaglandin synthesis.[3] A class of aryl sulfonamides, dubbed "Sulfonadyns," were recently developed as inhibitors of dynamin I GTPase and showed anti-seizure effects in animal models.[16]

Drug Development Considerations: ADME & Toxicology

While N,N-dimethylthiophene-2-sulfonamide derivatives show significant therapeutic potential, their progression as drug candidates requires careful evaluation of their pharmacokinetic and toxicological profiles.

-

Physicochemical Properties: The N,N-dimethyl group generally increases lipophilicity (LogP). This can improve membrane permeability but may also lead to lower aqueous solubility, potentially affecting formulation.[13]

-

Metabolic Stability: The tertiary sulfonamide is generally stable. However, the thiophene ring can be susceptible to oxidation by cytochrome P450 enzymes. The specific substitution pattern on the thiophene ring will heavily influence the metabolic fate of the molecule.

-

Future Directions: Future research should focus on optimizing the substitution on the thiophene ring to balance potency with favorable ADME properties. Structure-activity relationship (SAR) studies are crucial to identify derivatives with improved selectivity for their intended target, thereby reducing the potential for off-target effects and toxicity.[14][15]

Conclusion

N,N-dimethylthiophene-2-sulfonamide derivatives represent a versatile and promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of the thiophene scaffold allow for extensive chemical exploration. While much of the historical focus in the broader thiophene-sulfonamide class has been on primary sulfonamides for carbonic anhydrase inhibition, emerging research into kinase inhibition, α-glucosidase inhibition, and other areas opens new avenues for derivatives with different substitution patterns, including the N,N-dimethyl moiety. This guide has provided a technical framework, including validated protocols and mechanistic insights, to empower researchers to further unlock the therapeutic potential of this valuable chemical scaffold.

References

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Li, Y., et al. (2026, January 20). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Viklund, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]

-

Krasavin, M., et al. (2023). Amino acid-based sulfonamides: Synthesis, pharmacological activities, and structure-activity relationship. ResearchGate. [Link]

-

Saini, M. S., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-19. [Link]

-

De Martino, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3203. [Link]

-

Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-53. [Link]

-

Ponticello, G. S., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 38(18), 3591-3597. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138. [Link]

-

Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]

-

Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 19895. [Link]

-

Shinde, P. V., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Ayaz, M., et al. (2023). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

-

Berrino, E., et al. (2021). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. International Journal of Molecular Sciences, 22(23), 12698. [Link]

-

Wang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. [Link]

-

Pinheiro, C., et al. (2025). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. Molecules, 30(3), 679. [Link]

-

Macgregor, K. A., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. Organic & Biomolecular Chemistry, 21(20), 4259-4272. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. journalwjarr.com [journalwjarr.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. rroij.com [rroij.com]

- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to the Synthesis of Thiophene-Based Sulfonamides: Methodologies, Mechanisms, and Practical Insights

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged pharmacophore" in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to interact favorably with a wide array of biological targets. When this versatile nucleus is functionalized with a sulfonamide moiety (–SO₂NR₂), the resulting thiophene-based sulfonamides exhibit a remarkable spectrum of pharmacological activities. These compounds are rigorously investigated for their potential as anticancer, antibacterial, anti-inflammatory, and enzyme-inhibiting agents, making them a focal point of significant research in medicinal chemistry.[2][3][4][5] In fact, among sulfur-containing pharmaceuticals approved by the U.S. FDA, the sulfonamide group holds the top rank, underscoring its therapeutic importance.[6]

This technical guide provides an in-depth exploration of the core synthetic strategies employed to construct thiophene-based sulfonamides. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and visualize the critical chemical transformations that underpin these powerful synthetic routes.

Part 1: Synthesis of the Cornerstone Intermediate: Thiophenesulfonyl Chloride

The most prevalent and versatile pathway to thiophene-based sulfonamides begins with the synthesis of a key electrophilic intermediate: thiophenesulfonyl chloride. The reactivity of this compound is the linchpin for subsequent sulfonamide bond formation.

Chlorosulfonation of Thiophenes: The Classical Approach and Its Refinements

The direct chlorosulfonation of a thiophene ring is the most traditional method for installing the sulfonyl chloride group.

The Workhorse Reagent: Chlorosulfonic Acid

Historically, reacting thiophene with an excess of chlorosulfonic acid has been the go-to method.[7] However, this approach is often hampered by drawbacks. Yields can be modest (sometimes as low as 37%), and the strongly acidic conditions can lead to polymerization or degradation, particularly with acid-sensitive thiophene derivatives.[7][8]

An Improved Protocol: The Vilsmeier-Haack Type Reagent (DMF-SO₂Cl₂)

A more modern and often superior method involves the use of a complex formed between N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This Vilsmeier-Haack type reagent is less harsh and offers several advantages over chlorosulfonic acid:

-

Milder Conditions: It avoids the highly acidic environment that can damage sensitive substrates.

-

Improved Yields: The yields are often equivalent or superior to those from older methods.

-

Operational Simplicity: It provides a straightforward, one-step procedure using easy-to-handle reagents.[8]

The diagram below illustrates the overall workflow from the starting thiophene to the final sulfonamide product, highlighting the central role of the thiophenesulfonyl chloride intermediate.

Caption: General Synthetic Workflow.

Table 1: Comparison of Chlorosulfonating Agents

| Parameter | Chlorosulfonic Acid | DMF-SO₂Cl₂ Complex |

| Typical Conditions | Excess acid, often low temperature | 1:1 complex, heated (e.g., 95-98°C) |

| Advantages | Readily available, powerful sulfonating agent | Milder, one-step procedure, good for acid-sensitive substrates[8] |

| Disadvantages | Harsh acidic conditions, potential for polymerization, lower yields[7][8] | Can produce aldehyde by-products in some cases[8] |

| Work-up | Quenching on ice, extraction | Decomposition with ice-water, extraction |

Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride via the DMF-SO₂Cl₂ Complex

This protocol is adapted from the procedure described by Sone et al.[8]

-

Reagent Preparation: In a flask cooled in an ice bath, add freshly distilled sulfuryl chloride (SO₂Cl₂, 0.13 mol) dropwise with shaking to N,N-dimethylformamide (DMF, 0.13 mol). Maintain the temperature below 25°C during the addition.

-

Complex Formation: A hygroscopic solid complex will form within approximately 10 minutes. Keep the mixture at the same temperature for an additional 30 minutes to ensure complete formation.

-

Reaction: Add the thiophene starting material (0.1 mol) to the prepared complex.

-

Heating: Heat the mixture on a water bath at 95-98°C for 1 hour with occasional shaking.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water, a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Part 2: The Primary Pathway: Sulfonamide Bond Formation

With the thiophenesulfonyl chloride in hand, the formation of the sulfonamide is typically a straightforward and high-yielding reaction with a primary or secondary amine.

The Nucleophilic Addition-Elimination Mechanism

The core of this transformation is a classic nucleophilic addition-elimination reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and deprotonation of the nitrogen to yield the stable sulfonamide.

Caption: Sulfonamide Formation Mechanism.

Causality Behind Experimental Choices: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base such as pyridine, triethylamine, or simply an excess of the reactant amine is almost always included to act as an acid scavenger.[9][10]

Experimental Protocol: General Synthesis of a Thiophene-2-sulfonamide

This protocol provides a general procedure for the reaction of 2-thiophenesulfonyl chloride with an amine, such as aqueous ammonia.[11]

-

Reaction Setup: To a suitable reaction vessel, add 2-thiophenesulfonyl chloride (1.0 eq).

-

Amine Addition: Add an excess of the amine solution (e.g., for the parent sulfonamide, add 25% aqueous ammonium hydroxide solution, ~12 eq).

-

Heating: Heat the mixture with stirring to a moderate temperature (e.g., 50°C) for several hours (e.g., 15 hours) until the reaction is complete as monitored by TLC.

-

Isolation: If a precipitate forms upon completion, cool the mixture and collect the solid by filtration.

-

Washing: Wash the crude product with water to remove any excess amine and salts.

-

Purification: The final thiophene-sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Part 3: Expanding Chemical Diversity via Cross-Coupling

Modern drug development often requires the synthesis of large libraries of related compounds to optimize biological activity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally powerful tools for derivatizing the thiophene ring after the sulfonamide group is in place.[3][12]

The Suzuki-Miyaura Reaction for Library Synthesis

This strategy typically involves starting with a halogenated (e.g., bromo-) thiophenesulfonamide. The bromine atom serves as a handle for the Suzuki coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups from corresponding boronic acids. This approach rapidly generates structural diversity for structure-activity relationship (SAR) studies.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]

- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Thiophene-2-Sulfonamides: A Technical Guide for Researchers

Abstract

The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class, with a particular focus on N-substituted derivatives. While the specific compound N,N-dimethylthiophene-2-sulfonamide is not readily found in commercial catalogs or major chemical databases, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this and related compounds. We will delve into established synthetic routes, key analytical techniques for characterization, and the known applications of closely related analogs, thereby providing a comprehensive framework for advancing research in this promising area of drug discovery.

Introduction: The Significance of the Thiophene-2-Sulfonamide Moiety

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, most famously exemplified by the sulfa antibiotics.[1][2] When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold offers a unique combination of electronic properties and steric features that can be finely tuned to interact with a variety of biological targets.[3] Thiophene-containing sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and even potential applications in oncology and virology.[4][5] The N-substituents on the sulfonamide group play a crucial role in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Core Identifiers and Physicochemical Properties: A Focus on Analogs

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number or established identifiers for N,N-dimethylthiophene-2-sulfonamide. This suggests that it is not a commercially available compound and has not been extensively characterized in the public domain. However, we can infer its likely properties by examining its close structural relatives.

Table 1: Identifiers and Properties of Representative Thiophene-2-Sulfonamides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Thiophenesulfonamide | 6339-87-3 | C₄H₅NO₂S₂ | 163.22 |

| N-Methylthiophene-2-sulfonamide | Not Available | C₅H₇NO₂S₂ | 177.25 |

| 3,5-Dimethylthiophene-2-sulfonamide | Not Available | C₆H₉NO₂S₂ | 191.28 |

Data compiled from PubChem and other chemical supplier databases.[1][6][7]

The properties of N,N-dimethylthiophene-2-sulfonamide can be predicted to have a higher molecular weight and likely increased lipophilicity compared to its N-methyl and unsubstituted counterparts, due to the additional methyl group.

Synthesis and Purification: A Generalized Approach

The synthesis of N,N-disubstituted thiophene-2-sulfonamides generally follows a well-established chemical pathway. The following protocol is a generalized procedure based on standard sulfonamide synthesis.

Experimental Protocol: Synthesis of N,N-Dimethylthiophene-2-sulfonamide

Objective: To synthesize N,N-dimethylthiophene-2-sulfonamide from thiophene-2-sulfonyl chloride and dimethylamine.

Materials:

-

Thiophene-2-sulfonyl chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, DIPEA)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-sulfonyl chloride in the chosen anhydrous aprotic solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Amine: Add the tertiary amine base to the solution, followed by the slow, dropwise addition of the dimethylamine solution. If using dimethylamine gas, it can be bubbled through the solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of N,N-dimethylthiophene-2-sulfonamide.

Structural Characterization

Due to the absence of publicly available spectral data for N,N-dimethylthiophene-2-sulfonamide, this section will outline the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for N,N-Dimethylthiophene-2-sulfonamide

| Technique | Expected Key Features |

| ¹H NMR | - Three distinct aromatic protons in the thiophene ring (doublet of doublets, and two doublets).- A singlet corresponding to the two methyl groups on the sulfonamide nitrogen. |

| ¹³C NMR | - Four distinct signals for the thiophene ring carbons.- A signal for the methyl carbons. |

| Mass Spec (HRMS) | - The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observable, confirming the elemental composition. |

| IR Spectroscopy | - Characteristic S=O stretching vibrations for the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).- C-H and C=C stretching vibrations from the thiophene ring and methyl groups. |

Applications in Research and Drug Development

While specific applications for N,N-dimethylthiophene-2-sulfonamide are not documented, the broader class of thiophene-2-sulfonamides has been explored for various therapeutic purposes. These compounds often serve as valuable intermediates in the synthesis of more complex molecules.

-

Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore for antibacterial activity.[4]

-

Enzyme Inhibitors: Substituted sulfonamides are known to inhibit a variety of enzymes, and the thiophene ring can provide additional interactions within an enzyme's active site.

-

Scaffolds for Library Synthesis: The thiophene-2-sulfonamide core can be readily functionalized at various positions, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.[3]

Logical Relationship in Drug Discovery

Caption: The role of the thiophene-2-sulfonamide scaffold in a typical drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, N,N-dimethylthiophene-2-sulfonamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N,N-dimethylthiophene-2-sulfonamide, while not a commercially cataloged compound, represents a potentially valuable molecule within the broader class of thiophene-2-sulfonamides. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this and related compounds. By leveraging the established chemistry of sulfonamides and the versatile nature of the thiophene ring, researchers are well-equipped to explore the therapeutic potential of this important chemical scaffold.

References

Sources

- 1. PubChemLite - 3,5-dimethylthiophene-2-sulfonamide (C6H9NO2S2) [pubchemlite.lcsb.uni.lu]

- 2. Fluorinated Amide Solvents and Fluorinated Sulfonamide Solvents | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 6. PubChemLite - N-methylthiophene-2-sulfonamide (C5H7NO2S2) [pubchemlite.lcsb.uni.lu]

- 7. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethylthiophene-2-sulfonamide: Technical Profile & Characterization

This guide details the physical properties, synthesis, and characterization of N,N-Dimethylthiophene-2-sulfonamide , a critical intermediate in medicinal chemistry, particularly in the development of lysyl oxidase (LOX) inhibitors and other sulfonamide-based therapeutics.

Executive Summary

N,N-Dimethylthiophene-2-sulfonamide is a tertiary sulfonamide derivative of thiophene. Unlike its primary sulfonamide counterpart (Thiophene-2-sulfonamide), it lacks acidic N-H protons, rendering it lipophilic and chemically distinct. It serves as a versatile building block in the synthesis of bioactive molecules, including anti-metastatic agents and ion channel modulators. Its physical state is typically a low-melting solid or viscous oil , driven by the absence of intermolecular hydrogen bonding.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N,N-Dimethylthiophene-2-sulfonamide |

| Common Name | 2-Thiophenesulfonamide, N,N-dimethyl- |

| CAS Number | 6339-58-8 (Verified for N,N-dimethyl derivative) |

| Molecular Formula | C₆H₉NO₂S₂ |

| Molecular Weight | 191.27 g/mol |

| SMILES | CN(C)S(=O)(=O)c1cccs1 |

| Structure | Thiophene ring substituted at C2 with a dimethylsulfamoyl group. |

Physical Properties

The physical properties of N,N-dimethylthiophene-2-sulfonamide are heavily influenced by the substitution on the sulfonamide nitrogen.

Melting Point Analysis

Unlike primary sulfonamides (e.g., Thiophene-2-sulfonamide, MP: 142–144 °C), the N,N-dimethyl derivative cannot form strong intermolecular hydrogen bonds. This results in a significantly depressed melting point.

-

Experimental State: Typically isolated as a viscous oil or a low-melting solid (MP range: 30–35 °C or semi-solid at RT).

-

Comparison:

-

Thiophene-2-sulfonamide (Primary): 142–144 °C (Solid)

-

N,N-Dimethylbenzenesulfonamide (Analogue): 47–48 °C (Solid)

-

N,N-Dimethylthiophene-2-sulfonamide: < 50 °C (Often oil/low solid)

-

Solubility & Partition Coefficient

-

Solubility: Highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMSO, Methanol). Poorly soluble in water due to the lipophilic dimethyl and thiophene groups.

-

LogP (Predicted): ~1.5 – 1.8. This moderate lipophilicity makes it suitable for membrane permeability in drug discovery contexts.

Synthesis & Reaction Mechanism

The standard synthesis involves the nucleophilic substitution of 2-thiophenesulfonyl chloride with dimethylamine . This reaction is rapid, exothermic, and typically requires a base to scavenge the HCl byproduct.

Experimental Protocol

-

Reagents: 2-Thiophenesulfonyl chloride (1.0 eq), Dimethylamine (2.0–3.0 eq, often as 40% aq. solution or HCl salt with excess base), Base (Triethylamine or Pyridine), Solvent (DCM or THF).

-

Procedure:

-

Dissolve 2-thiophenesulfonyl chloride in DCM at 0 °C.

-

Add Triethylamine (or excess Dimethylamine) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Wash with 1N HCl (to remove excess amine), then NaHCO₃, then Brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. If solid, recrystallize from Ethanol/Hexane. If oil, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Reaction Workflow Diagram

Caption: Nucleophilic substitution pathway for the synthesis of N,N-dimethylthiophene-2-sulfonamide.

Characterization Data

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (dd, 1H): Proton at C5 (adjacent to Sulfur).

-

δ 7.55 (dd, 1H): Proton at C3 (adjacent to Sulfonyl).

-

δ 7.10 (dd, 1H): Proton at C4.

-

δ 2.75 (s, 6H): N(CH₃)₂ protons. The singlet at ~2.7–2.8 ppm is diagnostic for the N,N-dimethyl group.

-

-

MS (ESI):

-

[M+H]⁺: Calculated m/z 192.05. Found ~192.1.

-

[M+Na]⁺: Often observed at m/z 214.

-

Applications in Drug Discovery

-

Medicinal Chemistry Scaffold: Used as a stable, lipophilic "cap" in fragment-based drug design. The sulfonamide group is a classic bioisostere for amides and esters.

-

LOX Inhibitors: Derivatives of this core structure (e.g., 5-aminomethyl analogues) have been identified as potent inhibitors of Lysyl Oxidase (LOX) , a key enzyme in cancer metastasis and fibrosis.

-

Directed Metalation: The sulfonamide group can direct ortho-lithiation (at the C3 position) or lateral lithiation, enabling further functionalization of the thiophene ring.

Handling & Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption, although it is relatively stable.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors or amine fumes.

References

-

Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019. Link

- Context: Describes the synthesis of 5-substituted derivatives starting

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PMC (NIH), 2024. Link

- Context: Provides general protocols for sulfonamide formation using thiophene-2-sulfonyl chloride.

-

Sulfonamide Synthesis via Sulfonyl Chlorides. Organic Chemistry Portal. Link

- Context: General methodology for the nucleophilic substitution reaction used to cre

Solubility profile of N,N-dimethylthiophene-2-sulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N,N-dimethylthiophene-2-sulfonamide

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of rational drug development. This guide provides a comprehensive technical overview of the solubility profile of N,N-dimethylthiophene-2-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their diverse pharmacological activities.[1][2] While specific experimental data for this particular compound is not extensively published, this document will equip you with the theoretical framework, experimental protocols, and critical insights necessary to determine and interpret its solubility in various organic solvents.

The Significance of N,N-dimethylthiophene-2-sulfonamide and Its Solubility

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The thiophene ring, a bioisostere of the benzene ring, is also a common motif in medicinal chemistry, often imparting favorable metabolic and pharmacokinetic properties.[4][5] The N,N-dimethyl substitution on the sulfonamide nitrogen can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity and overall polarity, which in turn dictates its solubility.

A thorough understanding of the solubility of N,N-dimethylthiophene-2-sulfonamide is critical for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is paramount for achieving high purity and yield.

-

Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to topical preparations.

-

Pharmacokinetic and Toxicological Studies: Preparing solutions of known concentrations is essential for in vitro and in vivo assays to determine the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Theoretical Framework for Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in different solvents, allowing for a more targeted and efficient screening process.

The Principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[6] The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher affinity between the solute and solvent.

While the exact HSP values for N,N-dimethylthiophene-2-sulfonamide are not published, they can be estimated using group contribution methods.[7] By combining the known HSP contributions of its constituent parts (thiophene, sulfonamide, and N,N-dimethyl groups), we can approximate the HSP of the entire molecule. For instance, the HSP for thiophene has been reported as (δd: 18.90, δp: 12.52, δh: 8.13) in MPa⁰.⁵.[8] The sulfonamide group is expected to contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters, although the N,N-dimethyl substitution will eliminate the hydrogen bond donating capability of the sulfonamide nitrogen, likely reducing its δh value compared to a primary or secondary sulfonamide.

The Jouyban-Acree Model for Mixed Solvents

In many pharmaceutical applications, mixed solvent systems or "cosolvents" are employed to enhance solubility. The Jouyban-Acree model is a widely used and accurate model for predicting the solubility of a drug in a binary or ternary solvent mixture. The model takes into account the solubility of the solute in the neat solvents and uses interaction parameters to describe the non-ideal mixing behavior.[9] This model can be particularly useful in optimizing the composition of a solvent system to achieve a desired solubility.

Experimental Determination of Solubility

Theoretical predictions should always be validated by empirical data. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid in a liquid.[10]

Step-by-Step Protocol for the Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of N,N-dimethylthiophene-2-sulfonamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved N,N-dimethylthiophene-2-sulfonamide in the clear, saturated solution is then determined using a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity and specificity. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed vial, the solvent is evaporated, and the mass of the remaining solid is determined. This method is less common for high-throughput screening but can be very accurate.

-

-

Data Analysis: The solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing the Solubility of Sulfonamides

The solubility of sulfonamides like N,N-dimethylthiophene-2-sulfonamide is governed by a complex interplay of solute and solvent properties.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play crucial roles. Generally, sulfonamides exhibit higher solubility in polar organic solvents. For example, studies on other sulfonamides have shown good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[11][12] The solubility of sulfanilamide, for instance, was found to be highest in acetone and lowest in toluene, following an order that correlates well with solvent polarity.[9]

-

Solute Properties: The solid-state properties of the solute are critical. A high melting point and a high enthalpy of fusion are indicative of a strong and stable crystal lattice, which requires more energy to break apart, often resulting in lower solubility.[13] The N,N-dimethyl substitution on the thiophene-2-sulfonamide core prevents it from acting as a hydrogen bond donor, which may decrease its solubility in protic solvents compared to its unsubstituted counterpart, but could enhance solubility in aprotic polar solvents.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation and is an important consideration for processes like crystallization. Studies on various sulfonamides have consistently shown this positive correlation between temperature and solubility.[9][12][13]

Hypothetical Solubility Data and Interpretation

While awaiting experimental determination, we can construct a hypothetical solubility profile for N,N-dimethylthiophene-2-sulfonamide based on the principles discussed. This serves as an illustrative example for data presentation and interpretation.

Table 1: Hypothetical Solubility of N,N-dimethylthiophene-2-sulfonamide in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Hypothetical Solubility (mg/mL) |

| Hexane | Nonpolar Aliphatic | 0.1 | < 0.1 |

| Toluene | Nonpolar Aromatic | 2.4 | 1.5 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 |

| Acetone | Polar Aprotic | 5.1 | 80 |

| Acetonitrile | Polar Aprotic | 5.8 | 65 |

| 2-Propanol | Polar Protic | 4.0 | 40 |

| Ethanol | Polar Protic | 4.3 | 55 |

| Methanol | Polar Protic | 5.1 | 70 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

Disclaimer: The data in this table is purely illustrative and should not be considered as experimentally verified results.

The hypothetical data suggests that N,N-dimethylthiophene-2-sulfonamide would exhibit poor solubility in nonpolar solvents and progressively higher solubility in more polar solvents, with particularly high solubility in polar aprotic solvents like DMF and DMSO. This is consistent with the expected behavior of a polar molecule with hydrogen bond accepting capabilities (via the sulfonyl oxygens and thiophene sulfur) but no hydrogen bond donating capacity from the sulfonamide nitrogen.

Visualizing the Relationship Between Solvent Properties and Solubility

Caption: Logical relationship between solute-solvent properties and expected solubility.

Conclusion

While specific, publicly available experimental data on the solubility of N,N-dimethylthiophene-2-sulfonamide is scarce, a robust framework exists for its determination and prediction. By leveraging theoretical models such as Hansen Solubility Parameters and established experimental techniques like the isothermal shake-flask method, researchers can confidently map the solubility profile of this compound. The insights gained from such studies are invaluable for guiding synthesis, purification, and formulation efforts, ultimately accelerating the journey from discovery to application. The principles and protocols outlined in this guide provide a solid foundation for any scientist or researcher tasked with characterizing the solubility of this or similar novel chemical entities.

References

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. H. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. Retrieved from [Link]

-

DOSS. (2021, April 6). Bread Thiophene. Retrieved from [Link]

-

Pirika. (2013, January 28). Casting Solvents for membrane. Retrieved from [Link]

-

Perlovich, G. L., Volkova, T. V., Strakhova, N. N., Kazachenko, V. P., Raevsky, O. A., & Schaper, K. J. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 60(8), 2269–2279. Retrieved from [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(4), 178-184. Retrieved from [Link]

-

Hansen solubility parameters of additives and DMF. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, Q., Li, Z., Zhao, J., Zhang, C., & Wang, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5369–5379. Retrieved from [Link]

-

The Hansen solubility parameters of the four solvents and P3HT at room... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Thiophenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 827-833. Retrieved from [Link]

-

Hansen solubility parameters. (n.d.). Stenutz. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

-

N,3-dimethyl-1-benzothiophene-2-sulfonamide. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

-

Surface Energy - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Roy, A., & Paul, B. K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International journal of biological macromolecules, 219, 1303–1326. Retrieved from [Link]

-

Al-Janabi, K. A. S. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 12(7), 3282-3288. Retrieved from [Link]

-

Svajdlenka, E., & Bezdek, D. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International journal of molecular sciences, 24(13), 11091. Retrieved from [Link]

-

Al-Ghorbani, M., Chebil, A., & Al-Warhi, T. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal ofKing Saud University. Science, 35(5), 102693. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. Retrieved from [Link]

-

Wójcik, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry A, 127(30), 6249-6260. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4279. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiophenes | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pirika.com [pirika.com]

- 7. kinampark.com [kinampark.com]

- 8. DOSS [doss.turi.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

N,N-Dimethylthiophene-2-Sulfonamide: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, N,N-dimethylthiophene-2-sulfonamide represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its final pharmaceutical derivatives, this moiety serves as a critical linchpin in the synthesis of Lysyl Oxidase (LOX) inhibitors , TRPML channel modulators , and antiviral agents .

Beyond its biological utility, this molecule is a masterclass in synthetic strategy.[1] The N,N-dimethylsulfonamide group functions not merely as a pharmacophore but as a powerful Directed Metalation Group (DMG) , enabling precise, regioselective functionalization of the thiophene ring via Directed Ortho Metalation (DoM). This guide explores the dual life of N,N-dimethylthiophene-2-sulfonamide: as a versatile synthetic tool and a potent bioactive core.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The thiophene-2-sulfonamide core is a bioisostere of the phenylsulfonamide moiety, offering distinct physicochemical advantages. The sulfur atom in the thiophene ring imparts different electronic properties (electron-rich aromaticity) and lipophilicity profiles compared to benzene.

Key Derivatives & Identifiers

| Compound Name | CAS Number | Role |

| 5-Bromo-N,N-dimethylthiophene-2-sulfonamide | 68848-50-0 | Primary electrophilic building block.[2] |

| 5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide | 1049716-96-2 | Key intermediate for LOX inhibitors. |

| 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide | 1486675-03-9 | Alkylating agent for fragment coupling. |

Why N,N-Dimethyl? The dimethyl substitution on the sulfonamide nitrogen is strategic:

-

Protection: It masks the acidic N-H proton (pKa ~10 in primary sulfonamides), preventing ionization during base-mediated reactions.

-

Solubility: It increases lipophilicity (LogP), enhancing membrane permeability in early drug discovery fragments.

-

Synthetic Direction: It acts as a robust DMG, coordinating lithium species to facilitate C-H activation.

Synthetic Utility: The Power of Directed Ortho Metalation (DoM)

For the synthetic chemist, the true value of N,N-dimethylthiophene-2-sulfonamide lies in its reactivity. The sulfonyl group is a strong electron-withdrawing group (EWG), but the N,N-dialkyl substituent allows for coordination with organolithiums.

Mechanism of Action

When treated with n-butyllithium (n-BuLi), the sulfonamide oxygen coordinates the lithium cation, bringing the basic butyl anion into proximity with the ortho proton (C3 position). However, in thiophene systems, the alpha-protons (C5) are naturally the most acidic.

-

Scenario A (C5 Unblocked): Lithiation occurs predominantly at C5 due to the high acidity of the alpha-proton.

-

Scenario B (C5 Blocked): If C5 is substituted (e.g., with Cl, Me, or SMe), the DMG effect directs lithiation exclusively to C3.

Visualization: Synthesis & DoM Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergent functionalization via lithiation.

Caption: Synthesis of N,N-dimethylthiophene-2-sulfonamide and subsequent C5-functionalization via Directed Ortho Metalation (DoM).

Medicinal Chemistry Applications

Lysyl Oxidase (LOX) Inhibitors

Lysyl Oxidase is a copper-dependent amine oxidase critical for ECM remodeling. Overexpression of LOX is linked to tumor metastasis.

-

The Discovery: Research identified aminomethyl-thiophene sulfonamides as potent LOX inhibitors.

-

The Role of the Scaffold: The N,N-dimethylthiophene-2-sulfonamide core serves as the "anchor." The sulfonamide moiety binds to the active site (likely interacting with the copper cofactor or surrounding residues), while the 5-aminomethyl arm extends to interact with the substrate channel.

-

Optimization: The N,N-dimethyl group was found to improve metabolic stability compared to cyclic amines (like piperidine) in early generation hits.

TRPML Modulators

Transient Receptor Potential Mucolipin (TRPML) channels are implicated in lysosomal storage diseases.

-

Application: High-throughput screening (HTS) campaigns have identified N,N-dimethylthiophene-2-sulfonamide derivatives as agonists. The lipophilic nature of the dimethyl group aids in crossing the lysosomal membrane.

Visualization: SAR Logic for LOX Inhibition

The following diagram breaks down the Structure-Activity Relationship (SAR) logic that led to potent LOX inhibitors using this scaffold.

Caption: SAR deconstruction of the thiophene sulfonamide scaffold in the context of LOX inhibitor design.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethylthiophene-2-sulfonamide

Objective: Preparation of the core scaffold from commercially available precursors.

-

Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), Dimethylamine (40% aq. solution or 2.0M in THF, 2.5 eq), Dichloromethane (DCM), Triethylamine (1.5 eq, optional if using excess amine).

-

Procedure:

-

Dissolve thiophene-2-sulfonyl chloride in DCM (0.2 M concentration) and cool to 0°C under N2 atmosphere.

-

Add dimethylamine dropwise. The reaction is exothermic; maintain temperature < 5°C.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine) and brine. Dry over Na2SO4.[3][4]

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

-

-

Validation: 1H NMR (CDCl3) should show a singlet ~2.7-2.8 ppm (6H, N-Me2) and characteristic thiophene protons.

Protocol B: Regioselective Lithiation (C5-Functionalization)

Objective: Introduction of an electrophile at the 5-position.

-

Reagents: N,N-Dimethylthiophene-2-sulfonamide (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Anhydrous THF.

-

Procedure:

-

Dissolve substrate in anhydrous THF (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise over 15 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

-

Stir at -78°C for 45-60 minutes to ensure complete lithiation.

-

Add the electrophile (e.g., DMF for formylation, I2 for iodination) dissolved in THF.

-

Allow to warm to RT slowly.

-

-

Note: The sulfonamide group directs the lithium to the 5-position due to the high acidity of the alpha-proton relative to the beta-proton, assisted by the coordination of the sulfonyl oxygen.

References

-

Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019. Link

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. Chemistry & Biodiversity, 2024.[5] Link

-

Thiophene-2-sulfonamide derivatives. PubChem Compound Summary. Link

- Directed ortho-metalation of sulfonamides.Organic Reactions, Wiley. (Standard synthetic reference for DoM chemistry).

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. 81597-52-6|5-Bromo-N-methylthiophene-2-sulfonamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lithiation procedures for N,N-dimethylthiophene-2-sulfonamide at C-5 position

Application Note: Regioselective C-5 Lithiation of N,N-Dimethylthiophene-2-sulfonamide

Executive Summary

This application note details the protocol for the regioselective lithiation and subsequent functionalization of N,N-dimethylthiophene-2-sulfonamide at the C-5 position. While sulfonamide moieties are classical Directed Metalation Groups (DMGs) that typically direct ortho-lithiation (C-3), the thiophene scaffold presents a unique electronic landscape where the

Scientific Rationale & Mechanism

The Regioselectivity Paradox: C-3 vs. C-5

In benzene systems, an N,N-dialkylsulfonamide directs lithiation to the ortho-position (C-2) via chelation-controlled lithiation. However, in thiophene-2-sulfonamides, two competing forces dictate the site of deprotonation:

-

Coordination (C-3): The sulfonyl oxygen coordinates

, positioning the base near C-3. -

Inherent Acidity (C-5): The C-5 proton, being

to the sulfur atom, is significantly more acidic (

Pathway Visualization

The following diagram illustrates the divergent pathways and the dominance of C-5 lithiation.

Caption: Mechanistic pathway showing the dominance of acidity-driven C-5 lithiation over coordination-driven C-3 lithiation for thiophene-2-sulfonamides.

Experimental Protocol

Reagents & Equipment

-

Substrate: N,N-Dimethylthiophene-2-sulfonamide (>98% purity).

-

Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

-

Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone or from a solvent purification system (water content <50 ppm).

-

Atmosphere: Dry Nitrogen (

) or Argon (Ar). -

Vessel: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

Step-by-Step Methodology

| Step | Action | Critical Parameter / Note |

| 1 | Setup | Charge flask with N,N-dimethylthiophene-2-sulfonamide (1.0 eq) and anhydrous THF (0.2 M concentration). Purge with |

| 2 | Cooling | Cool the solution to -78 °C using a dry ice/acetone bath. |

| 3 | Lithiation | Add n-BuLi (1.1 – 1.2 eq) dropwise via syringe over 10–15 minutes. |

| 4 | Equilibration | Stir at -78 °C for 30–45 minutes . |

| 5 | Trapping | Add the Electrophile (1.2 – 1.5 eq) (e.g., MeI, aldehyde, |

| 6 | Warming | Allow the mixture to warm to 0 °C over 1–2 hours. |

| 7 | Quench | Quench with saturated aqueous |

| 8 | Workup | Extract with EtOAc (3x), wash combined organics with brine, dry over |

Experimental Workflow Diagram

Caption: Operational workflow for the C-5 lithiation and functionalization process.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in THF or inert gas. | Redistill THF; ensure positive |

| Regioisomer Mix (C-3 vs C-5) | Temperature too high during n-BuLi addition. | Ensure strict -78 °C control. If C-3 persists (rare), switch base to LiTMP (sterically hindered). |

| Starting Material Recovery | Insufficient deprotonation time or degraded base. | Increase stir time to 60 min; use fresh n-BuLi. |

| Poly-substitution | Excess base or electrophile. | Strictly limit base to 1.1 eq. |

Case Study: Synthesis of LOX Inhibitors

In the development of Lysyl Oxidase (LOX) inhibitors, Vertex Pharmaceuticals utilized this precise lithiation strategy.

-

Substrate: N,N-dimethylthiophene-2-sulfonamide.

-

Conditions: n-BuLi, THF, -40 °C to -78 °C.

-

Electrophile: Aldrithiol-2 (to form the sulfide) or Formylating agents.

-

Outcome: Exclusive formation of the 5-substituted derivative, validating the regiochemical preference for the position

to the sulfur atom.

References

-

Vertex Pharmaceuticals. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019.

- Snieckus, V., et al.Directed ortho metalation. Tertiary amide and O-carbamate groups in benzene and pyridine derivatives. Journal of Organic Chemistry, 1990.

- Carpenter, A. J., & Chadwick, D. J.The Lithiation of Thiophenes. Journal of the Chemical Society, Perkin Transactions 1, 1985. (Confirming -lithiation preference in 2-substituted thiophenes).

-

Bioorganic & Medicinal Chemistry. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. 1997.

Application Note: Strategic Functionalization of N,N-Dimethylthiophene-2-sulfonamide

Executive Summary & Strategic Value

N,N-Dimethylthiophene-2-sulfonamide is a high-value scaffold in medicinal chemistry, serving as a robust surrogate for primary sulfonamides (carbonic anhydrase inhibitors) and a core pharmacophore in oncology (e.g., Bcl-2 inhibitors) and virology. Unlike its benzene analogues, this heteroaryl system presents a unique challenge: the competition between the Directed Metalation Group (DMG) effect at C3 and the inherent thermodynamic acidity of the C5 (

This guide provides three validated workflows to navigate this regioselectivity, enabling the precise construction of 2,5- and 2,3-substituted thiophene libraries.

Core Decision Matrix

| Desired Outcome | Primary Mechanism | Key Reagent | Protocol Section |

| C5-Biaryl Coupling | Direct C-H Arylation | Pd(OAc)₂ / KOAc | Protocol A |

| C5-Nucleophilic Coupling | Lithiation-Borylation | n-BuLi / B(OiPr)₃ | Protocol B |

| C5-Amination | Halogenation + Buchwald | NBS / Pd-Catalyst | Protocol C |

| C3-Functionalization | Block-DMG-Deprotect | TMSCl / n-BuLi | Tech Note 3 |

Reaction Pathway Visualization

The following logic map illustrates the divergence between kinetic directing effects and thermodynamic acidity, guiding your synthetic strategy.

Caption: Regioselectivity map. Solid lines denote the standard C5-selective pathways (Protocols A & B). Dashed lines denote the "Blocking Strategy" required to access the C3 position.

Detailed Experimental Protocols

Protocol A: C5-Selective Direct C-H Arylation (Green Route)

Context: This is the most atom-economical approach, avoiding the need for pre-functionalization (borylation or stannylation). The sulfonamide group acts as a weak directing group but primarily, the reaction is driven by the electrophilic palladation at the electron-rich C5 position.

-